(2-Bromophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone
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Overview
Description
(2-Bromophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a complex organic compound that features a bromophenyl group, a thiophenyl group, and a piperidinyl group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes in the body .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other structurally related compounds, leading to changes in cellular processes .
Biochemical Pathways
It is plausible that it may influence a variety of pathways, given the broad range of biological activities exhibited by similar compounds .
Pharmacokinetics
Related compounds have been found to have diverse pharmacokinetic properties, which can significantly impact their bioavailability .
Result of Action
Based on the activities of structurally related compounds, it may have a range of effects, such as inducing apoptosis in certain cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method involves the reaction of 2-bromobenzoyl chloride with 4-(thiophen-2-yl)piperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2-Bromophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. Its ability to undergo various chemical modifications makes it a versatile tool for probing biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenyl)(thiophen-2-yl)methanone: Lacks the piperidinyl group, which may affect its chemical reactivity and biological activity.
(2-Bromophenyl)(4-(thiophen-2-yl)piperidin-1-yl)ethanone: Similar structure but with an ethanone group instead of a methanone group, which may influence its chemical properties.
Uniqueness
(2-Bromophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is unique due to the presence of both bromophenyl and thiophenyl groups, as well as the piperidinyl moiety
Properties
IUPAC Name |
(2-bromophenyl)-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNOS/c17-14-5-2-1-4-13(14)16(19)18-9-7-12(8-10-18)15-6-3-11-20-15/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCREGXJPCWNSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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